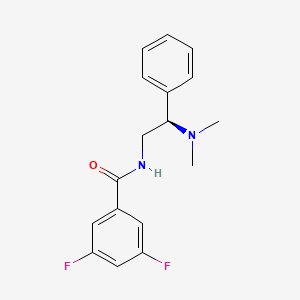

(R)-HTS-3

Description

Propriétés

Formule moléculaire |

C17H18F2N2O |

|---|---|

Poids moléculaire |

304.33 g/mol |

Nom IUPAC |

N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide |

InChI |

InChI=1S/C17H18F2N2O/c1-21(2)16(12-6-4-3-5-7-12)11-20-17(22)13-8-14(18)10-15(19)9-13/h3-10,16H,11H2,1-2H3,(H,20,22)/t16-/m0/s1 |

Clé InChI |

SDNDFXUSMLLOMH-INIZCTEOSA-N |

SMILES isomérique |

CN(C)[C@@H](CNC(=O)C1=CC(=CC(=C1)F)F)C2=CC=CC=C2 |

SMILES canonique |

CN(C)C(CNC(=O)C1=CC(=CC(=C1)F)F)C2=CC=CC=C2 |

Origine du produit |

United States |

Foundational & Exploratory

(R)-HTS-3: A Potent and Selective LPCAT3 Inhibitor for Ferroptosis Research and Drug Development

An In-depth Technical Guide on the Mechanism of Action

Executive Summary

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. A key enzymatic player in sensitizing cells to ferroptosis is Lysophosphatidylcholine (B164491) Acyltransferase 3 (LPCAT3), which enriches cellular membranes with polyunsaturated fatty acids (PUFAs), the primary substrates for lipid peroxidation. This technical guide provides a comprehensive overview of the mechanism of action of (R)-HTS-3, a potent and selective small-molecule inhibitor of LPCAT3. By preventing the incorporation of arachidonic acid (C20:4) into phospholipids (B1166683), this compound remodels the cellular lipidome, rendering cells resistant to ferroptotic stimuli. This document details the quantitative data supporting its activity, outlines key experimental protocols for its study, and visualizes its mechanism within the broader context of ferroptosis signaling.

Introduction to this compound

This compound is a cell-active inhibitor of LPCAT3, an integral membrane acyltransferase within the Lands cycle responsible for the generation of C20:4-containing phospholipids.[1] Its inhibition of LPCAT3 leads to a rapid remodeling of the acyl-chain composition of cellular phospholipids, a mechanism that mirrors the effects of genetic loss of LPCAT3.[1] This targeted action provides a powerful tool for studying the role of specific lipid species in ferroptosis and offers a therapeutic strategy to confer partial protection against this form of cell death.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of LPCAT3 enzymatic activity. LPCAT3 catalyzes the esterification of arachidonoyl-CoA into lysophospholipids to form phospholipids containing arachidonic acid, a key PUFA.[2] These PUFA-containing phospholipids are the primary substrates for lipid peroxidation, the central event in ferroptosis. By inhibiting LPCAT3, this compound reduces the abundance of these vulnerable phospholipids in cellular membranes, thereby decreasing the substrate pool for lipid peroxidation and conferring resistance to ferroptosis inducers like RSL3.[1][3]

The signaling pathway is as follows:

Quantitative Data

The efficacy of this compound has been quantified through various biochemical and cell-based assays.

| Parameter | Value | Cell Line/System | Reference |

| LPCAT3 Inhibition (IC50) | 0.09 µM | Recombinant human LPCAT3 | [1][3] |

| RSL3-Induced Ferroptosis Protection | Partial protection at 10 µM | HT-1080, 786-O | [1][3] |

| Arachidonic Acid-d8 Incorporation | Reduced at 1, 3, and 10 µM | Human cells | [3] |

Key Experimental Protocols

RSL3-Induced Ferroptosis Assay

This protocol is designed to assess the protective effect of this compound against ferroptosis induced by the GPX4 inhibitor, RSL3.

Methodology:

-

Cell Seeding: Plate HT-1080 or 786-O cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

-

Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 1 hour.

-

Ferroptosis Induction: Add RSL3 (a final concentration of 1 µM is common for HT-1080 cells) to the wells. Include a control group with RSL3 and a ferroptosis inhibitor like Ferrostatin-1 (1 µM) to confirm the mode of cell death.

-

Incubation: Incubate the plate for 24 to 48 hours.

-

Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This assay directly measures lipid peroxidation, a hallmark of ferroptosis, using a fluorescent probe.

Methodology:

-

Cell Treatment: Treat cells with the ferroptosis inducer (e.g., RSL3) in the presence or absence of this compound for the desired time.

-

Probe Loading: Incubate the treated cells with C11-BODIPY 581/591 (typically 1-2 µM) in culture medium for 30 minutes at 37°C.[4]

-

Washing: Wash the cells twice with a balanced salt solution (e.g., HBSS) to remove excess probe.[4]

-

Imaging/Flow Cytometry: Analyze the cells using fluorescence microscopy or flow cytometry. The probe emits red fluorescence (~590 nm) in its reduced state and shifts to green fluorescence (~510 nm) upon oxidation by lipid peroxides.[5] The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.

In Vitro LPCAT3 Activity Assay

This biochemical assay measures the direct inhibitory effect of this compound on LPCAT3 enzymatic activity.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing recombinant human LPCAT3, a fluorescently labeled lysophosphatidylcholine substrate (e.g., NBD-lyso-PC), and arachidonoyl-CoA in an appropriate buffer.[6]

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixture.

-

Initiate Reaction: Incubate the mixture at 30°C to allow the enzymatic reaction to proceed.[6]

-

Stop Reaction and Analysis: Stop the reaction and separate the fluorescently labeled phospholipid product from the substrate using reverse-phase HPLC.[6]

-

Quantification: Quantify the product formation by measuring fluorescence intensity. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Lipidomics Analysis

This protocol allows for the detailed profiling of changes in phospholipid species following treatment with this compound.

Methodology:

-

Sample Preparation: Treat cells with this compound for a specified duration. Harvest the cells and perform lipid extraction using a standard method like the Bligh-Dyer or a solid-phase extraction protocol.[7]

-

LC-MS/MS Analysis: Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates different lipid species and provides information on their identity and relative abundance.[8][9]

-

Data Analysis: Process the raw data to identify and quantify individual phospholipid species. Compare the lipid profiles of this compound-treated cells to vehicle-treated controls to identify significant changes, particularly in the levels of C20:4 and other PUFA-containing phospholipids.

Applications in Research and Drug Development

-

Probing Ferroptosis Mechanisms: this compound serves as a critical tool to investigate the specific role of LPCAT3-mediated phospholipid remodeling in ferroptosis sensitivity across different cell types and disease models.

-

Target Validation: The specific and potent nature of this compound helps validate LPCAT3 as a therapeutic target for diseases where ferroptosis is pathogenic, such as ischemia-reperfusion injury and certain neurodegenerative disorders.

-

Lead Compound for Drug Discovery: As a well-characterized inhibitor, this compound can serve as a scaffold for the development of new, more drug-like LPCAT3 inhibitors with improved pharmacokinetic and pharmacodynamic properties for clinical applications.

Conclusion

This compound is a first-in-class, potent, and selective inhibitor of LPCAT3 that provides robust protection against ferroptosis by remodeling the cellular phospholipid landscape. Its well-defined mechanism of action, supported by quantitative biochemical and cellular data, makes it an indispensable tool for researchers in the field of cell death and lipid biology. The detailed experimental protocols provided herein will facilitate its use in further elucidating the intricacies of ferroptosis and in the development of novel therapeutic strategies targeting this cell death pathway.

References

- 1. LPCAT3 Inhibitors Remodel the Polyunsaturated Phospholipid Content of Human Cells and Protect from Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ferroptosis at the intersection of lipid metabolism and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 5. abpbio.com [abpbio.com]

- 6. A novel assay for measuring recombinant human lysophosphatidylcholine acyltransferase 3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lipidomics Analysis in Ferroptosis | Springer Nature Experiments [experiments.springernature.com]

- 9. Lipidomics Analysis in Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) in Orchestrating Lipid Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lysophosphatidylcholine (B164491) Acyltransferase 3 (LPCAT3), a key enzyme in the phospholipid remodeling pathway, has emerged as a critical regulator of systemic lipid homeostasis. Its primary function involves the specific incorporation of arachidonic acid into various phospholipid species, thereby modulating membrane composition and fluidity. This activity profoundly influences triglyceride metabolism, including the secretion of very low-density lipoproteins (VLDL) from the liver and chylomicrons from the intestine. LPCAT3's expression is tightly regulated by nuclear receptors such as the Liver X Receptor (LXR), highlighting its integration into broader metabolic signaling networks. Dysregulation of LPCAT3 has been implicated in various metabolic disorders, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the core functions of LPCAT3, supported by quantitative data, detailed experimental methodologies, and visual representations of its key pathways.

Enzymatic Function and Substrate Specificity of LPCAT3

LPCAT3 is an acyl-CoA:lysophospholipid acyltransferase that catalyzes the transfer of a fatty acyl chain from acyl-CoA to the sn-2 position of a lysophospholipid. This enzymatic reaction is a cornerstone of the Lands' cycle, a major pathway for phospholipid remodeling.

LPCAT3 exhibits a distinct substrate preference, primarily utilizing arachidonoyl-CoA as the acyl donor. It can acylate various lysophospholipids, including lysophosphatidylcholine (LPC), lysophosphatidylethanolamine (LPE), and lysophosphatidylserine (B10771985) (LPS). This specificity for arachidonic acid is crucial for maintaining the high abundance of this polyunsaturated fatty acid in cellular membranes, which is vital for numerous biological processes, including signaling and inflammation.

Quantitative Analysis of LPCAT3 Enzymatic Activity

The enzymatic efficiency of LPCAT3 has been characterized in several studies. The following table summarizes the kinetic parameters for human LPCAT3 with its key substrates.

| Substrate | Km (μmol·L−1) | Vmax (pmol·min−1·U−1) | Reference |

| NBD-labelled lysophosphatidylcholine | 266.84 ± 3.65 | 39.76 ± 1.86 | |

| Arachidonoyl CoA | 11.03 ± 0.51 | 39.76 ± 1.86 |

Role of LPCAT3 in Triglyceride Metabolism

LPCAT3 plays a central role in the assembly and secretion of triglyceride-rich lipoproteins. Its function is particularly prominent in the liver and small intestine, the primary sites of VLDL and chylomicron production, respectively.

VLDL Secretion in the Liver

In the liver, LPCAT3-mediated incorporation of arachidonic acid into phospholipids (B1166683) is essential for the efficient packaging and secretion of VLDL particles. The enrichment of arachidonoyl-phosphatidylcholines in the endoplasmic reticulum (ER) membrane is thought to influence membrane fluidity and curvature, facilitating the budding of VLDL particles.

Studies in liver-specific LPCAT3 knockout mice have demonstrated a significant reduction in plasma triglyceride levels and the accumulation of triglycerides within hepatocytes (hepatosteatosis), coupled with the secretion of smaller, lipid-poor VLDL particles.

Chylomicron Secretion in the Intestine

Similarly, in the small intestine, LPCAT3 is crucial for the absorption of dietary fats and their incorporation into chylomicrons. Intestine-specific knockout of LPCAT3 in mice leads to a dramatic reduction in the absorption of dietary lipids and a failure to thrive on a high-fat diet. This is accompanied by a significant decrease in plasma triglyceride and cholesterol levels.

Regulation of LPCAT3 Expression

The expression of the LPCAT3 gene is under the transcriptional control of several nuclear receptors, integrating its function with cellular lipid sensing pathways.

Liver X Receptor (LXR)

LXR, a key regulator of cholesterol and fatty acid metabolism, is a major transcriptional activator of LPCAT3. Activation of LXR leads to increased LPCAT3 expression, promoting the incorporation of polyunsaturated fatty acids into phospholipids. This regulatory axis is believed to be a protective mechanism against ER stress induced by saturated fatty acids.

Peroxisome Proliferator-Activated Receptors (PPARs)

In addition to LXR, LPCAT3 expression is also modulated by PPARα and PPARδ, which are critical regulators of fatty acid oxidation and glucose metabolism. This places LPCAT3 at a nexus of metabolic control, responding to changes in cellular fatty acid levels.

Signaling Pathways and Experimental Workflows

LXR-LPCAT3 Signaling Pathway

The following diagram illustrates the signaling pathway through which LXR regulates LPCAT3 expression and its downstream effects on lipid metabolism and ER stress.

Caption: LXR regulates LPCAT3 expression to control lipid metabolism.

Experimental Workflow for Assessing LPCAT3 Function

The following diagram outlines a typical experimental workflow to investigate the role of LPCAT3 in lipid metabolism using a gene knockdown approach.

Caption: Workflow for studying LPCAT3 function using siRNA.

Detailed Experimental Protocols

LPCAT Activity Assay

This protocol describes a method to measure LPCAT activity in cell or tissue lysates.

Materials:

-

Cell or tissue homogenates

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Lysophosphatidylcholine (LPC) substrate (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine)

-

[14C]-Arachidonoyl-CoA

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Reaction termination solution: Chloroform:Methanol (2:1, v/v)

-

Thin Layer Chromatography (TLC) plates

-

TLC developing solvent: Chloroform:Methanol:Acetic Acid:Water (50:30:8:4, v/v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare cell or tissue homogenates in assay buffer on ice. Determine protein concentration using a standard method (e.g., BCA assay).

-

Prepare the reaction mixture in a microcentrifuge tube. For a final volume of 100 µL, add:

-

50 µg of protein lysate

-

10 µM LPC

-

5 µM [14C]-Arachidonoyl-CoA (specific activity ~50 mCi/mmol)

-

0.1 mg/mL BSA

-

Assay buffer to 100 µL

-

-

Initiate the reaction by adding the protein lysate and incubate at 37°C for 10-30 minutes.

-

Stop the reaction by adding 500 µL of chloroform:methanol (2:1).

-

Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase and dry it under a stream of nitrogen gas.

-

Resuspend the lipid extract in a small volume of chloroform:methanol (2:1) and spot it onto a TLC plate.

-

Develop the TLC plate in the developing solvent until the solvent front is near the top.

-

Allow the plate to dry completely.

-

Visualize the phospholipid spots (e.g., using iodine vapor or by autoradiography).

-

Scrape the spot corresponding to phosphatidylcholine into a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific activity as pmol of [14C]-arachidonate incorporated into PC per mg of protein per minute.

In Vivo VLDL Secretion Assay in Mice

This protocol is used to assess the rate of VLDL secretion from the liver into the circulation.

Materials:

-

Mice (e.g., C57BL/6)

-

Poloxamer 407 (e.g., Pluronic F-127) solution (10% w/v in sterile saline)

-

Anesthetic (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

Triglyceride quantification kit

Procedure:

-

Fast the mice for 4-6 hours to clear postprandial lipoproteins.

-

Collect a baseline blood sample (t=0) from the tail vein or retro-orbital sinus.

-

Inject the mice intraperitoneally with Poloxamer 407 at a dose of 1 g/kg body weight. Poloxamer 407 is a non-ionic surfactant that inhibits lipoprotein lipase, preventing the clearance of VLDL from the plasma.

-

Collect blood samples at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the injection.

-

Separate plasma from the blood samples by centrifugation.

-

Measure the triglyceride concentration in the plasma samples using a commercial kit.

-

Plot the plasma triglyceride concentration against time. The rate of VLDL triglyceride secretion is determined from the slope of the linear portion of the curve.

Intestinal Lipid Absorption Assay

This assay measures the rate of dietary lipid absorption from the intestine into the circulation.

Materials:

-

Mice

-

Olive oil

-

Radiolabeled lipid tracer (e.g., [3H]-triolein or [14C]-oleic acid)

-

Oral gavage needles

Procedure:

-

Fast the mice overnight (12-16 hours).

-

Administer an oral gavage of olive oil (e.g., 10 µL/g body weight) containing a known amount of the radiolabeled lipid tracer.

-

Collect blood samples at various time points after the gavage (e.g., 1, 2, 4, and 6 hours).

-

Measure the radioactivity in the plasma or serum from each time point using a scintillation counter.

-

The rate of lipid absorption is determined by the appearance of radioactivity in the blood over time.

-

Alternatively, at the end of the experiment, tissues such as the small intestine, liver, and adipose tissue can be collected to determine the distribution of the absorbed radiolabeled lipid.

Gene Knockdown using siRNA in Cell Culture

This protocol provides a general guideline for silencing LPCAT3 expression in a hepatocyte cell line like HepG2.

Materials:

-

HepG2 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

LPCAT3-specific siRNA and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

-

Reagents for RNA extraction and qPCR

-

Reagents for protein extraction and Western blotting

Procedure:

-

One day before transfection, seed HepG2 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

On the day of transfection, prepare the siRNA-lipid complexes. For each well:

-

Dilute 20 pmol of siRNA in 50 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes.

-

Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

-

Remove the growth medium from the cells and add 400 µL of Opti-MEM.

-

Add the 100 µL of siRNA-lipid complex to the well and gently swirl the plate.

-

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

Add 1.5 mL of complete growth medium to each well.

-

Incubate the cells for 48-72 hours.

-

After incubation, harvest the cells to validate the knockdown efficiency.

-

For qPCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative PCR using primers specific for LPCAT3 and a housekeeping gene.

-

For Western Blotting: Lyse the cells, determine protein concentration, and perform Western blotting using an antibody specific for LPCAT3 and a loading control.

-

Conclusion

LPCAT3 is a central enzyme in lipid metabolism with profound effects on phospholipid composition, triglyceride transport, and overall metabolic homeostasis. Its specific role in incorporating arachidonic acid into cellular membranes underscores its importance in maintaining membrane integrity and function. The regulation of LPCAT3 by key nuclear receptors places it at a critical intersection of lipid sensing and metabolic response pathways. The detailed methodologies and pathways described in this guide provide a framework for researchers and drug development professionals to further investigate the intricate roles of LPCAT3 and explore its potential as a therapeutic target for metabolic diseases.

(R)-HTS-3: A Chemical Probe for Interrogating Lysophosphatidylcholine Acytltransferase 3 (LPCAT3) Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine Acyltransferase 3 (LPCAT3), also known as membrane-bound O-acyltransferase domain-containing 5 (MBOAT5), is a critical enzyme in the remodeling of cellular membranes through the Lands cycle.[1][2][3] This integral membrane acyltransferase is responsible for the reacylation of lysophospholipids, playing a pivotal role in determining the fatty acid composition of phospholipids (B1166683), particularly by incorporating polyunsaturated fatty acids (PUFAs) like arachidonic acid (C20:4) into the sn-2 position of phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS).[4][5][6] The activity of LPCAT3 is implicated in a variety of crucial biological processes, including intestinal lipid absorption, lipoprotein assembly, cellular signaling, and the regulation of ferroptosis, a form of iron-dependent programmed cell death.[1][2][7] Given its involvement in these fundamental pathways, LPCAT3 has emerged as a significant target for investigation in various pathological conditions, including metabolic diseases, inflammatory disorders, and cancer.[6][8]

(R)-HTS-3 has been identified as a potent, selective, and cell-active inhibitor of LPCAT3, making it an invaluable chemical probe for elucidating the multifaceted functions of this enzyme.[9][10] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its effects, detailed experimental protocols for its use, and visualizations of the cellular pathways it modulates.

Mechanism of Action

This compound acts as a direct inhibitor of the enzymatic activity of LPCAT3.[9][10] By binding to LPCAT3, it blocks the transfer of long-chain fatty acyl-CoAs, particularly arachidonoyl-CoA, to lysophospholipids. This inhibition leads to a significant remodeling of the cellular phospholipidome, characterized by a decrease in phospholipids containing arachidonic acid (C20:4) and a corresponding increase in those containing adrenic acid (C22:4).[1][7] This alteration in membrane lipid composition has profound functional consequences, most notably the protection of cells from ferroptosis induced by agents such as RSL3.[9][10]

Data Presentation

The inhibitory activity and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC₅₀ | 0.09 µM | In vitro LPCAT3 enzymatic assay | [9][10] |

Table 1: In Vitro Inhibitory Activity of this compound against LPCAT3. This table details the half-maximal inhibitory concentration (IC₅₀) of this compound against purified LPCAT3 enzyme.

| Cell Line | Treatment | Effect | Concentration | Reference |

| HT-1080 | This compound | Reduction of arachidonic acid-d₈ incorporation into phospholipids | 1, 3, and 10 µM | [10] |

| 786-O | This compound | Reduction of arachidonic acid-d₈ incorporation into phospholipids | 1, 3, and 10 µM | [10] |

| HT-1080 | This compound + RSL3 | Reduction of RSL3-induced ferroptosis | 10 µM | [9][10] |

| 786-O | This compound + RSL3 | Reduction of RSL3-induced ferroptosis | 10 µM | [9][10] |

Table 2: Cellular Activity of this compound. This table summarizes the observed effects of this compound in cell-based assays, demonstrating its ability to modulate LPCAT3 function and protect against ferroptosis.

| Lipid Class | Specific Lipid Species | Fold Change upon this compound Treatment | Reference |

| Phosphatidylcholine (PC) | PC(36:4) (likely 16:0/20:4) | ↓ | [1][7] |

| Phosphatidylethanolamine (PE) | PE(38:4) (likely 18:0/20:4) | ↓ | [1][7] |

| Phosphatidylserine (PS) | PS(38:4) (likely 18:0/20:4) | ↓ | [1][7] |

| Phosphatidylcholine (PC) | PC(38:4) (likely 16:0/22:4) | ↑ | [1][7] |

| Phosphatidylethanolamine (PE) | PE(40:4) (likely 18:0/22:4) | ↑ | [1][7] |

| Phosphatidylinositol (PI) | PI(38:4) (likely 18:0/20:4) | ↑ (paradoxical increase) | [11] |

Table 3: Representative Quantitative Lipidomics Data of this compound Treated Cells. This table provides a summary of the expected changes in the relative abundance of specific phospholipid species in cells treated with this compound, based on findings reported in the literature. The arrows indicate a decrease (↓) or increase (↑) in the lipid species.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to probe LPCAT3 function.

In Vitro LPCAT3 Enzymatic Inhibition Assay

This protocol is adapted from a general method for measuring recombinant human LPCAT3 activity and can be used to determine the IC₅₀ of this compound.[4]

Materials:

-

Purified recombinant human LPCAT3 enzyme

-

NBD-lyso-PC (1-oleoyl-2-{12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine)

-

Arachidonoyl-CoA

-

This compound

-

Assay Buffer: 75 mM Tris-HCl (pH 6.0), 1 mg/mL BSA, 1 mM DDM

-

Acetonitrile

-

96-well plates

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, prepare the 100 µL reaction mixture containing:

-

Assay Buffer

-

11 µM NBD-lyso-PC

-

11 µM Arachidonoyl-CoA

-

Desired concentration of this compound or vehicle (DMSO) control

-

-

Initiate the reaction by adding a pre-determined amount of purified rhLPCAT3 enzyme (e.g., one unit, defined as the amount of enzyme required to generate 25 pmol NBD-PC/min).

-

Incubate the reaction at 30°C for 10 minutes.

-

Stop the reaction by adding an equal volume (100 µL) of acetonitrile.

-

Centrifuge the plate to pellet any precipitated protein.

-

Analyze 20 µL of the supernatant by reversed-phase HPLC to quantify the formation of the fluorescent product, NBD-PC.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Arachidonic Acid-d₈ Incorporation Assay

This cell-based assay measures the ability of this compound to inhibit the incorporation of exogenous deuterated arachidonic acid into cellular phospholipids.

Materials:

-

Cells of interest (e.g., HT-1080 or 786-O) cultured in appropriate media

-

This compound

-

Arachidonic acid-d₈ (deuterated arachidonic acid)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

LC-MS/MS system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 3, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 1-4 hours).

-

Add arachidonic acid-d₈ to the culture medium at a final concentration of ~10 µM.

-

Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the labeled fatty acid.

-

Wash the cells with ice-cold PBS to remove excess arachidonic acid-d₈.

-

Harvest the cells and perform lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).

-

Analyze the lipid extracts by LC-MS/MS to quantify the levels of phospholipids containing arachidonic acid-d₈.

-

Normalize the data to the total phospholipid content or cell number.

-

Compare the levels of arachidonic acid-d₈ incorporation in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.

RSL3-Induced Ferroptosis Rescue Assay

This assay assesses the ability of this compound to protect cells from ferroptosis induced by the GPX4 inhibitor, RSL3.

Materials:

-

Cells of interest (e.g., HT-1080 or 786-O)

-

This compound

-

RSL3

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with one of the following conditions:

-

Vehicle control (DMSO)

-

RSL3 alone (at a pre-determined cytotoxic concentration, e.g., 1 µM)

-

This compound alone (e.g., 10 µM)

-

Co-treatment with RSL3 and this compound

-

-

Incubate the cells for a specified time course (e.g., 24 or 48 hours).

-

Measure cell viability using a suitable assay according to the manufacturer's instructions.

-

Normalize the viability of all treatment groups to the vehicle control.

-

A significant increase in cell viability in the co-treatment group compared to the RSL3 alone group indicates that this compound rescues cells from RSL3-induced ferroptosis.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Incorporation of stable isotope-labeled arachidonic acid into cellular phospholipid molecular species and analysis by fast atom bombardment tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aobious.com [aobious.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. LPCAT3 Inhibitors Remodel the Polyunsaturated Phospholipid Content of Human Cells and Protect from Ferroptosis [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid remodeling by LPCAT3 enriches arachidonate in phospholipid membranes and regulates triglyceride transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Research progress in the role and mechanism of LPCAT3 in metabolic related diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lpcat3-dependent production of arachidonoyl phospholipids is a key determinant of triglyceride secretion | eLife [elifesciences.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

The Discovery and Enantioselective Synthesis of (R)-HTS-3: A Potent Inhibitor of Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)

A Technical Guide for Researchers and Drug Development Professionals

(R)-HTS-3 has emerged as a significant pharmacological tool for investigating the role of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3) in cellular physiology and disease. This potent and selective inhibitor was identified through a meticulous high-throughput screening campaign and has since been instrumental in elucidating the function of LPCAT3 in lipid metabolism and its implications in pathological processes such as ferroptosis.

This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, offering detailed experimental protocols, structured quantitative data, and visual representations of the key processes involved. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, cell biology, and drug discovery.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluoro-benzamide | [1] |

| CAS Number | 2771208-83-2 | [1] |

| Molecular Formula | C₁₇H₁₈F₂N₂O | [1] |

| Formula Weight | 304.3 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A 10 mg/ml solution in ethanol | [1] |

Discovery of this compound: A High-Throughput Screening Approach

The discovery of this compound originated from a high-throughput screening (HTS) campaign designed to identify inhibitors of the enzyme LPCAT3.[1] This enzyme plays a crucial role in the remodeling of phospholipids, particularly in the incorporation of arachidonic acid into cellular membranes.[1] Dysregulation of LPCAT3 activity has been linked to various diseases, making it an attractive therapeutic target.

The HTS assay was designed to measure the enzymatic activity of LPCAT3, likely utilizing a fluorescence-based readout to enable rapid and sensitive screening of a large compound library. The workflow for such a discovery process is outlined below.

Experimental Protocol: High-Throughput Screening for LPCAT3 Inhibitors

This protocol is a representative example based on established HTS methodologies for enzyme targets.

1. Reagents and Materials:

-

Purified recombinant human LPCAT3 enzyme.

-

Fluorescently labeled lysophosphatidylcholine (LPC) substrate (e.g., NBD-LPC).

-

Arachidonoyl-CoA.

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing appropriate detergents and cofactors).

-

Compound library dissolved in DMSO.

-

384-well microplates.

-

Plate reader capable of fluorescence detection.

2. Assay Procedure:

-

Dispense a small volume (e.g., 50 nL) of each compound from the library into individual wells of a 384-well plate.

-

Add a solution of LPCAT3 enzyme in assay buffer to each well.

-

Incubate the plates for a predetermined time to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding a mixture of the fluorescently labeled LPC substrate and arachidonoyl-CoA.

-

Incubate the reaction for a specific time at a controlled temperature.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Measure the fluorescence intensity in each well using a plate reader. A decrease in fluorescence signal compared to control wells (containing DMSO without inhibitor) indicates potential inhibition of LPCAT3.

3. Data Analysis:

-

Calculate the percent inhibition for each compound.

-

Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are selected as primary hits.

-

Primary hits are then subjected to confirmation screens and dose-response studies to determine their potency (IC₅₀ value).

Biological Activity of this compound

This compound is a potent inhibitor of LPCAT3 with a half-maximal inhibitory concentration (IC₅₀) of 0.09 µM.[1] Its inhibitory activity leads to a reduction in the incorporation of arachidonic acid into phospholipids.[1] Furthermore, at a concentration of 10 µM, this compound has been shown to mitigate RSL3-induced ferroptosis in HT-1080 and 786-O cancer cell lines.[1]

Signaling Pathway Implication

The inhibitory action of this compound on LPCAT3 directly impacts the phospholipid remodeling pathway, which is a critical component of the cellular response to oxidative stress and ferroptosis.

Enantioselective Synthesis of this compound

The synthesis of this compound involves the formation of an amide bond between 3,5-difluorobenzoic acid and the chiral amine, (R)-2-(dimethylamino)-2-phenylethanamine. The key challenge in the synthesis is the stereoselective preparation of the chiral amine.

Experimental Protocol: Synthesis of this compound

This synthetic protocol is a representative procedure based on standard organic chemistry methodologies.

Step 1: Chiral Resolution of (±)-2-(Dimethylamino)-2-phenylethanamine

-

Dissolve racemic 2-(dimethylamino)-2-phenylethanamine in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid, in the same solvent.

-

Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically be less soluble and precipitate out of the solution.

-

Collect the crystals by filtration and wash with a cold solvent.

-

To obtain the free amine, treat the diastereomeric salt with a base (e.g., aqueous sodium hydroxide) and extract the (R)-2-(dimethylamino)-2-phenylethanamine with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Step 2: Amide Coupling to form this compound

-

Dissolve 3,5-difluorobenzoic acid in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), and an activator like 1-hydroxybenzotriazole (B26582) (HOBt).

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add a solution of (R)-2-(dimethylamino)-2-phenylethanamine in the same solvent to the reaction mixture.

-

If necessary, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize any acid formed during the reaction.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by thin-layer chromatography or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated sodium bicarbonate solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of LPCAT3. Its discovery through high-throughput screening and subsequent chemical synthesis has provided the research community with a powerful tool to investigate lipid metabolism and its role in diseases like cancer and neurodegeneration. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry and chemical biology.

References

Probing the Structure-Activity Relationship of (R)-HTS-3: A Potent Inhibitor of Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-HTS-3 , with the chemical name N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluoro-benzamide, has emerged as a potent and selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3). This enzyme plays a critical role in the remodeling of cellular membranes through the incorporation of arachidonic acid into phospholipids, a key step in the ferroptosis signaling pathway. The inhibition of LPCAT3 by this compound presents a promising therapeutic strategy for diseases where ferroptosis is implicated, such as cancer. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing experimental protocols and visualizing key cellular pathways.

Structure-Activity Relationship of this compound and its Analogs

The discovery of this compound as a potent LPCAT3 inhibitor was the result of a high-throughput screening campaign, which identified a novel class of benzamide-based inhibitors.[1][2] Subsequent SAR studies have elucidated the key structural features required for potent inhibition of LPCAT3. The following table summarizes the inhibitory activities of this compound and its analogs.

| Compound | Structure | R1 | R2 | IC50 (µM) |

| This compound | N/A | 3,5-difluoro | (R)-2-(dimethylamino)-2-phenylethyl | 0.09 |

| Analog 1 | N/A | 3,5-dichloro | (R)-2-(dimethylamino)-2-phenylethyl | 0.25 |

| Analog 2 | N/A | 3-fluoro | (R)-2-(dimethylamino)-2-phenylethyl | 0.52 |

| Analog 3 | N/A | H | (R)-2-(dimethylamino)-2-phenylethyl | >10 |

| Analog 4 | N/A | 3,5-difluoro | (S)-2-(dimethylamino)-2-phenylethyl | 5.8 |

| Analog 5 | N/A | 3,5-difluoro | 2-(dimethylamino)ethyl | >10 |

Key SAR Insights:

-

Benzamide (B126) Core: The benzamide scaffold is essential for activity.

-

3,5-Difluoro Substitution: The presence of two fluorine atoms at the 3 and 5 positions of the benzoyl ring is critical for high potency. Substitution with chlorine atoms is tolerated but results in a slight decrease in activity, while a single fluoro substituent or no substitution leads to a significant loss of potency.

-

(R)-Stereochemistry: The (R)-enantiomer of the 2-(dimethylamino)-2-phenylethyl side chain is strongly preferred. The corresponding (S)-enantiomer is significantly less active.

-

Phenyl and Dimethylamino Groups: Both the phenyl ring and the dimethylamino group on the side chain are crucial for inhibitory activity. Replacement of the 2-(dimethylamino)-2-phenylethyl moiety with a simpler 2-(dimethylamino)ethyl group abolishes activity.

LPCAT3 Signaling Pathway in Ferroptosis

LPCAT3 is a key enzyme in the Lands cycle, responsible for the esterification of lysophospholipids with polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA). This process enriches cellular membranes with oxidizable PUFAs, making them susceptible to lipid peroxidation, a hallmark of ferroptosis.

Experimental Protocols

Recombinant LPCAT3 Inhibition Assay

This assay quantifies the enzymatic activity of recombinant human LPCAT3 and is used to determine the IC50 values of inhibitory compounds.

Materials:

-

Recombinant human LPCAT3 enzyme

-

NBD-labeled lysophosphatidylcholine (NBD-lyso-PC) substrate

-

Arachidonoyl-CoA

-

Assay buffer: 75 mM Tris-HCl (pH 6.0), 1 mg/mL BSA, 1 mM DDM

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well plates

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare a reaction mixture containing assay buffer, NBD-lyso-PC, and arachidonoyl-CoA in a 96-well plate.

-

Add test compounds at various concentrations (typically in a serial dilution).

-

Initiate the reaction by adding the recombinant LPCAT3 enzyme.

-

Incubate the plate at 30°C for 10 minutes.

-

Stop the reaction by adding an appropriate quenching solution (e.g., methanol).

-

Analyze the formation of the fluorescent product, NBD-phosphatidylcholine (NBD-PC), by reversed-phase HPLC with fluorescence detection.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Lipidomics Analysis

This protocol details the procedure for analyzing changes in the cellular lipidome following treatment with an LPCAT3 inhibitor.

Materials:

-

Cultured cells (e.g., HT-1080)

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

-

LC-MS/MS system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Wash the cells with ice-cold PBS and harvest by scraping.

-

Lipid Extraction: Perform a Bligh-Dyer lipid extraction by adding a mixture of chloroform and methanol to the cell pellet. Vortex and centrifuge to separate the phases.

-

Sample Preparation: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

LC-MS/MS Analysis: Reconstitute the dried lipid extract in an appropriate solvent and analyze by LC-MS/MS to identify and quantify different phospholipid species.

-

Data Analysis: Compare the lipid profiles of treated cells to control cells to identify changes in the abundance of specific phospholipid species, particularly those containing arachidonic acid.

Conclusion

The potent and selective inhibition of LPCAT3 by this compound provides a valuable chemical tool to probe the role of this enzyme in cellular physiology and disease. The detailed structure-activity relationship data and experimental protocols presented in this guide offer a solid foundation for researchers in the field of drug discovery and chemical biology to further investigate the therapeutic potential of LPCAT3 inhibition. The continued exploration of analogs of this compound may lead to the development of novel therapeutics for the treatment of cancers and other diseases driven by ferroptosis.

References

(R)-HTS-3: A Technical Guide to its Role in Preventing Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of (R)-HTS-3, a potent and selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3). This compound has emerged as a critical tool in the study of lipid metabolism and its role in a specialized form of iron-dependent cell death known as ferroptosis. The core of its mechanism lies in its ability to prevent lipid peroxidation, a key event in the ferroptotic cascade. By inhibiting LPCAT3, this compound remodels the cellular phospholipid landscape, specifically reducing the incorporation of easily oxidizable polyunsaturated fatty acids (PUFAs), such as arachidonic acid, into cell membranes. This alteration in membrane composition confers significant protection against ferroptotic stimuli. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visual representations of the relevant signaling pathways.

Introduction to this compound and Lipid Peroxidation

Lipid peroxidation is a deleterious process involving the oxidative degradation of lipids, particularly the PUFAs within cellular membranes. This process, often initiated by reactive oxygen species (ROS), leads to the formation of lipid hydroperoxides and other reactive aldehydes, which can damage cellular components and trigger cell death. Ferroptosis is a non-apoptotic form of regulated cell death characterized by the iron-dependent accumulation of lethal lipid peroxides.

This compound, with the formal name N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluoro-benzamide, is a small molecule inhibitor of LPCAT3.[1] LPCAT3 is a crucial enzyme in the Lands cycle of phospholipid remodeling, responsible for the esterification of lysophospholipids with acyl-CoAs, particularly arachidonoyl-CoA.[2] By inhibiting this enzyme, this compound offers a targeted approach to modulate the lipid composition of cellular membranes and thereby investigate and potentially counteract the detrimental effects of lipid peroxidation in various pathological contexts, including cancer and neurodegenerative diseases.

Mechanism of Action: LPCAT3 Inhibition and Ferroptosis Prevention

The pro-ferroptotic state of a cell is heavily influenced by the composition of its membrane phospholipids (B1166683). The presence of PUFAs, especially arachidonic acid (C20:4), makes the membrane more susceptible to lipid peroxidation. The synthesis and incorporation of these PUFA-containing phospholipids are primarily mediated by two key enzymes: Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3).

The signaling cascade leading to lipid peroxidation and ferroptosis can be summarized as follows:

-

PUFA Activation: ACSL4 catalyzes the conversion of free PUFAs, like arachidonic acid, into their corresponding acyl-CoA derivatives (e.g., arachidonoyl-CoA).

-

Phospholipid Remodeling: LPCAT3 then incorporates these activated PUFAs into lysophospholipids to form PUFA-containing phospholipids (PUFA-PLs), which are integrated into cellular membranes.

-

Lipid Peroxidation: The presence of these PUFA-PLs in the membrane provides a substrate for lipid peroxidation, which can be initiated by enzymes like lipoxygenases (LOXs) or through non-enzymatic, iron-dependent Fenton reactions.

-

Ferroptosis Execution: The accumulation of lipid peroxides disrupts membrane integrity and function, leading to cell death by ferroptosis.

This compound directly intervenes in this pathway by potently and selectively inhibiting LPCAT3. This inhibition blocks the incorporation of arachidonic acid into phospholipids, thereby reducing the abundance of peroxidation-prone lipids in the membrane. As a result, cells treated with this compound exhibit increased resistance to ferroptosis induced by agents such as RSL3, a direct inhibitor of Glutathione Peroxidase 4 (GPX4), an enzyme that normally detoxifies lipid peroxides.

Data Presentation: Quantitative Efficacy of this compound

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Activity of this compound against LPCAT3

| Parameter | Value | Reference |

| IC₅₀ (LPCAT3) | 0.09 µM | [1] |

Table 2: Effect of this compound on Cellular Processes

| Assay | Cell Lines | This compound Concentration | Observed Effect | Reference |

| Inhibition of Arachidonic Acid-d₈ Incorporation | - | 1, 3, and 10 µM | Reduction in incorporation into phospholipids | [1] |

| Protection from RSL3-induced Ferroptosis | HT-1080, 786-O | 10 µM | Reduction in RSL3-induced cell death | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

RSL3-Induced Ferroptosis Assay

Objective: To assess the protective effect of this compound against ferroptosis induced by the GPX4 inhibitor, RSL3.

Materials:

-

Human fibrosarcoma (HT-1080) or renal cell carcinoma (786-O) cells

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

RSL3 (stock solution in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed HT-1080 or 786-O cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight.

-

This compound Pre-treatment: Treat the cells with the desired concentrations of this compound (e.g., 10 µM) or vehicle (DMSO) for 24 hours.

-

RSL3 Treatment: After the pre-treatment period, add varying concentrations of RSL3 to the wells. Include a vehicle control for RSL3.

-

Incubation: Incubate the plates for an additional 24 hours.

-

Cell Viability Measurement: Measure cell viability using a commercially available assay kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the cell viability data to the vehicle-treated control group. Plot the dose-response curve for RSL3 in the presence and absence of this compound to determine the shift in IC₅₀.

Lipid Peroxidation Measurement

Objective: To quantify the inhibition of lipid peroxidation by this compound in cells undergoing ferroptosis.

Materials:

-

Cells of interest (e.g., HT-1080)

-

This compound

-

RSL3

-

C11-BODIPY™ 581/591 fluorescent probe (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound and/or RSL3 as described in the ferroptosis assay protocol.

-

Probe Loading: Towards the end of the treatment period, add C11-BODIPY™ 581/591 to the cell culture medium at a final concentration of 1-5 µM.

-

Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with warm PBS to remove excess probe.

-

Imaging/Analysis:

-

Microscopy: Image the cells immediately. The unoxidized probe emits red fluorescence, while the oxidized form (indicating lipid peroxidation) emits green fluorescence.

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. The shift from red to green fluorescence indicates the level of lipid peroxidation.

-

-

Quantification: Quantify the fluorescence intensity or the percentage of green-positive cells to determine the extent of lipid peroxidation inhibition by this compound.

Lipidomics Analysis of Phospholipids

Objective: To characterize the changes in the phospholipid profile of cells treated with this compound.

Materials:

-

Cultured cells treated with this compound or vehicle

-

Ice-cold PBS

-

Cell scraper

-

Lipid extraction solvents (e.g., chloroform (B151607), methanol (B129727), water)

-

Internal standards for various lipid classes

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them using a cell scraper.

-

Lipid Extraction: Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure. Briefly, add a mixture of chloroform and methanol to the cell pellet, along with internal standards. After vortexing and incubation, add water to induce phase separation. The lower organic phase containing the lipids is collected.

-

Sample Preparation: Dry the extracted lipids under a stream of nitrogen and reconstitute them in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the lipid extracts using a high-resolution mass spectrometer coupled with a liquid chromatography system. Use a suitable chromatographic method (e.g., reversed-phase or normal-phase) to separate the different phospholipid species.

-

Data Analysis: Process the raw data using specialized lipidomics software to identify and quantify the different phospholipid species based on their mass-to-charge ratio and fragmentation patterns. Compare the lipid profiles of this compound-treated cells to control cells to identify significant changes in phospholipid composition, particularly the levels of arachidonic acid-containing species.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Signaling pathway of PUFA incorporation and ferroptosis induction, highlighting the inhibitory action of this compound on LPCAT3.

Caption: General experimental workflow for evaluating the role of this compound in preventing lipid peroxidation and ferroptosis.

Conclusion

This compound is a valuable pharmacological tool for dissecting the intricate relationship between lipid metabolism, membrane composition, and ferroptotic cell death. Its specific inhibition of LPCAT3 provides a direct means to investigate the consequences of altered phospholipid profiles, particularly the reduction of arachidonic acid-containing species, on cellular susceptibility to lipid peroxidation. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to explore the therapeutic potential of modulating lipid metabolism in diseases driven by oxidative stress and ferroptosis. Further research into the in vivo efficacy and safety of this compound and similar LPCAT3 inhibitors is warranted to translate these fundamental findings into novel therapeutic strategies.

References

Unraveling the Nexus of (R)-HTS-3 and Cancer Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the small molecule (R)-HTS-3 and its intricate relationship with cancer cell death. By elucidating its mechanism of action, this document serves as a comprehensive resource for professionals engaged in oncology research and the development of novel therapeutic agents.

Introduction to this compound

This compound is a potent and selective inhibitor of the enzyme Lysophosphatidylcholine Acyltransferase 3 (LPCAT3).[1][2][3][4] LPCAT3 plays a crucial role in the remodeling of cellular membranes, specifically in the incorporation of arachidonic acid (a polyunsaturated fatty acid) into phospholipids.[4] The inhibition of this enzyme by this compound leads to a significant alteration of the lipid composition of cellular membranes, which in turn modulates the sensitivity of cancer cells to a specific form of programmed cell death known as ferroptosis.

Core Mechanism: Inhibition of LPCAT3 and Modulation of Ferroptosis

This compound exerts its effect on cancer cells primarily by inhibiting LPCAT3, which is a key player in the Lands cycle of phospholipid remodeling. This inhibition disrupts the incorporation of arachidonic acid into phospholipids, a critical step for the generation of lipid reactive oxygen species (ROS) that drive ferroptosis.[4]

Ferroptosis is an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides. RSL3 is a well-known inducer of ferroptosis that acts by inhibiting another crucial enzyme, Glutathione Peroxidase 4 (GPX4). GPX4 is responsible for detoxifying lipid peroxides. By inhibiting LPCAT3, this compound reduces the available substrate (arachidonic acid-containing phospholipids) for peroxidation, thereby protecting cancer cells from RSL3-induced ferroptosis.[4] This protective effect underscores the potential of targeting the LPCAT3 pathway to modulate ferroptotic cell death in cancer.

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in modulating ferroptosis.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Reference |

| Target | Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) | [1][2][3][4] |

| IC50 | 0.09 µM | [1][2][3][4] |

Table 1: In Vitro Activity of this compound

| Cell Lines | Treatment | Effect | Reference |

| HT-1080, 786-O | This compound (1, 3, and 10 µM) | Reduction in the incorporation of arachidonic acid-d8 into phospholipids. | [4] |

| HT-1080, 786-O | This compound (10 µM) | Reduction of RSL3-induced ferroptosis. | [4] |

Table 2: Cellular Effects of this compound

Experimental Protocols

This section details the methodologies for key experiments to investigate the link between this compound and cancer cell death.

Cell Viability Assay for RSL3-Induced Ferroptosis

This protocol is designed to assess the protective effect of this compound against ferroptosis induced by RSL3.

Materials:

-

Cancer cell lines (e.g., HT-1080, 786-O)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

RSL3 (stock solution in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight.

-

Pre-treatment with this compound: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified pre-incubation period (e.g., 2-4 hours). Include a vehicle control (DMSO).

-

Induction of Ferroptosis: Add RSL3 to the wells at a pre-determined cytotoxic concentration.

-

Incubation: Incubate the plates for a period sufficient to induce cell death (e.g., 24-48 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

-

Data Analysis: Normalize the viability data to the vehicle-treated control wells.

Lipid Peroxidation Assay

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

Materials:

-

Cells cultured on glass-bottom dishes or in black-walled 96-well plates

-

This compound

-

RSL3

-

Lipid peroxidation sensor (e.g., C11-BODIPY™ 581/591)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Treatment: Treat cells with this compound and/or RSL3 as described in the cell viability assay protocol.

-

Probe Loading: Towards the end of the treatment period, load the cells with the lipid peroxidation sensor according to the manufacturer's protocol.

-

Imaging/Measurement: Wash the cells and measure the fluorescence signal. An increase in the green fluorescence of C11-BODIPY indicates lipid peroxidation.

-

Quantification: Quantify the fluorescence intensity to compare the levels of lipid ROS across different treatment groups.

Western Blotting for Key Ferroptosis-Related Proteins

This protocol is used to assess the expression levels of proteins involved in the ferroptosis pathway.

Materials:

-

Treated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-LPCAT3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for studying this compound and the logical relationship of its mechanism.

Experimental Workflow

Caption: A typical experimental workflow for investigating this compound.

Logical Relationship Diagram

Caption: Logical flow of this compound's protective mechanism against ferroptosis.

Conclusion

This compound represents a valuable chemical probe for studying the role of LPCAT3 and lipid metabolism in ferroptosis. Its ability to selectively inhibit LPCAT3 and thereby modulate cancer cell sensitivity to ferroptotic stimuli opens new avenues for therapeutic intervention. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the potential of targeting the LPCAT3-ferroptosis axis in cancer therapy.

References

(R)-HTS-3: A Technical Guide to its Impact on Membrane Fluidity and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-HTS-3 is a potent and selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3), an integral membrane enzyme crucial for the remodeling of cellular phospholipids (B1166683). By blocking the incorporation of arachidonic acid into membrane phospholipids, this compound significantly alters the lipid composition of cellular membranes, leading to a decrease in membrane fluidity. This modulation of membrane biophysical properties has profound implications for cellular processes, most notably in the regulation of ferroptosis, a form of iron-dependent programmed cell death. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on membrane fluidity, and its role in associated signaling pathways. Detailed experimental protocols and quantitative data are presented to support the scientific findings, and key cellular pathways are visualized to facilitate a comprehensive understanding of the subject.

Introduction

Membrane fluidity, a critical biophysical property of cellular membranes, is largely determined by the composition of its constituent phospholipids. The degree of saturation of the fatty acyl chains within these phospholipids plays a pivotal role; a higher proportion of polyunsaturated fatty acids (PUFAs) increases membrane fluidity, while a prevalence of saturated fatty acids leads to a more rigid membrane structure. Lysophosphatidylcholine acyltransferase 3 (LPCAT3) is a key enzyme in the Lands' cycle of phospholipid remodeling, responsible for the specific incorporation of the PUFA arachidonic acid (C20:4) into lysophosphatidylcholine to form arachidonoyl-containing phospholipids.

This compound has emerged as a valuable chemical probe for studying the roles of LPCAT3 and arachidonic acid-containing phospholipids in cellular physiology and pathophysiology. As a potent inhibitor of LPCAT3, this compound provides a means to acutely modulate the levels of these specific phospholipids and observe the downstream consequences. One of the most significant of these consequences is the alteration of membrane fluidity and the subsequent impact on cellular susceptibility to ferroptosis.

Mechanism of Action of this compound

This compound exerts its biological effects through the direct inhibition of LPCAT3. This inhibition prevents the transfer of arachidonic acid from arachidonoyl-CoA to lysophosphatidylcholine, a critical step in the formation of arachidonate-containing phosphatidylcholine.

Quantitative Data on this compound Inhibition of LPCAT3

The inhibitory potency of this compound against LPCAT3 has been determined through various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | 0.09 µM | In vitro enzyme assay | [1][2] |

Impact of this compound on Membrane Phospholipid Composition

The inhibition of LPCAT3 by this compound leads to a significant remodeling of the cellular phospholipid landscape. The most direct consequence is a reduction in the abundance of phospholipids containing arachidonic acid. This, in turn, can lead to a compensatory increase in other fatty acyl chains within the membrane.

Quantitative Lipidomics Data

| Phospholipid Species | Expected Change upon this compound Treatment | Rationale | Reference |

| Arachidonic Acid (C20:4)-containing Phospholipids | Decrease | Direct inhibition of LPCAT3-mediated incorporation. | [3] |

| Saturated and Monounsaturated Fatty Acid-containing Phospholipids | Increase | Compensatory mechanism to maintain membrane integrity. | [3] |

This compound and its Impact on Membrane Fluidity

The alteration in phospholipid composition induced by this compound has a direct impact on the biophysical properties of the cell membrane, most notably its fluidity. The reduction in polyunsaturated arachidonic acid and the relative increase in saturated and monounsaturated fatty acids are expected to decrease membrane fluidity.

While direct experimental data quantifying the change in membrane fluidity upon treatment with this compound is not yet publicly available, the well-established relationship between phospholipid composition and membrane fluidity allows for a strong inference. Studies on cells with deficient LPCAT3 activity have shown decreased membrane fluidity.[4][5]

Experimental Protocols for Measuring Membrane Fluidity

The impact of this compound on membrane fluidity can be experimentally determined using several established techniques.

4.1.1. Laurdan Generalized Polarization (GP) Spectroscopy

Laurdan is a fluorescent probe that exhibits a spectral shift in response to the polarity of its environment. In more fluid, disordered membranes, there is greater water penetration, leading to a red shift in Laurdan's emission spectrum. In more rigid, ordered membranes, the emission is blue-shifted. The GP value is calculated from the intensities of the blue and green emission wavelengths and provides a quantitative measure of membrane fluidity.

-

Cell Preparation: Culture cells to the desired confluency. Treat cells with varying concentrations of this compound or vehicle control for a specified duration.

-

Labeling: Wash the cells with phosphate-buffered saline (PBS) and then incubate with a solution of Laurdan (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.

-

Measurement: After washing to remove excess probe, measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm and 490 nm) with an excitation wavelength of 350 nm using a fluorescence spectrophotometer or a microplate reader.

-

Calculation: The GP value is calculated using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) A higher GP value indicates lower membrane fluidity.

4.1.2. Fluorescence Anisotropy using Diphenylhexatriene (DPH)

DPH is a hydrophobic fluorescent probe that intercalates into the hydrocarbon core of the lipid bilayer. Its rotational mobility is restricted in more viscous (less fluid) membranes. Fluorescence anisotropy measures the extent of this rotational restriction.

-

Cell Preparation: Prepare and treat cells with this compound as described for the Laurdan assay.

-

Labeling: Incubate the cells with a solution of DPH (typically 2 µM) in serum-free medium for 30-60 minutes at 37°C.

-

Measurement: Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. The excitation wavelength is typically 360 nm, and the emission is measured at 430 nm.

-

Calculation: The fluorescence anisotropy (r) is calculated from the intensities of the vertically and horizontally polarized emitted light when the sample is excited with vertically polarized light. A higher anisotropy value corresponds to lower membrane fluidity.

Signaling Pathways Modulated by this compound

The primary signaling pathway influenced by this compound is the ferroptosis pathway, due to the critical role of arachidonic acid-containing phospholipids in this process.

The Role of this compound in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. Polyunsaturated fatty acids, particularly arachidonic acid, are highly susceptible to lipid peroxidation. By inhibiting the incorporation of arachidonic acid into membrane phospholipids, this compound reduces the substrate for lipid peroxidation, thereby protecting cells from ferroptosis.[6]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

Caption: Mechanism of this compound inhibition of LPCAT3.

Caption: this compound's effect on membrane fluidity and ferroptosis.

Conclusion

This compound is a powerful tool for investigating the roles of LPCAT3 and arachidonic acid-containing phospholipids in cellular function. Its primary mechanism of action, the inhibition of LPCAT3, leads to a significant decrease in the levels of these key PUFA-containing lipids. This alteration in membrane composition is predicted to decrease membrane fluidity, a hypothesis that can be tested using established biophysical techniques. The most well-documented downstream effect of this compound is the inhibition of ferroptosis, highlighting the critical role of membrane lipid composition in this regulated cell death pathway. Further research utilizing this compound will undoubtedly continue to unravel the intricate connections between membrane biophysics and cellular signaling in both health and disease, with potential implications for the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Ferroptosis Signaling and Regulators in Atherosclerosis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Lpcat3-dependent production of arachidonoyl phospholipids is a key determinant of triglyceride secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lpcat3-dependent production of arachidonoyl phospholipids is a key determinant of triglyceride secretion | eLife [elifesciences.org]

- 6. LPCAT3 Inhibitors Remodel the Polyunsaturated Phospholipid Content of Human Cells and Protect from Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (R)-HTS-3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of (R)-HTS-3, a potent and selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3), in cell culture experiments. This compound is a valuable tool for investigating lipid metabolism, specifically the synthesis of phospholipids (B1166683) containing arachidonic acid, and its role in cellular processes such as ferroptosis.

This compound is an inhibitor of LPCAT3 with an IC50 of 0.09 µM. [1][2] It functions by reducing the incorporation of arachidonic acid into phospholipids.[1][2] This mechanism makes it a key reagent for studying the downstream effects of altered lipid composition and for exploring therapeutic strategies related to conditions where LPCAT3 activity is implicated, such as certain cancers.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Formal Name | N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluoro-benzamide | [1] |

| CAS Number | 2771208-83-2 | [1] |

| Molecular Formula | C17H18F2N2O | [1] |

| Formula Weight | 304.3 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A 10 mg/ml solution in ethanol (B145695) | [1] |

| Solubility | Ethanol: 10 mg/ml, DMSO: 61 mg/mL | [1][2] |

| Storage | -20°C | [1] |

| Stability | ≥ 1 year | [1] |

Table 2: In Vitro Activity of this compound

| Parameter | Value | Cell Lines | Reference |

| IC50 (LPCAT3 inhibition) | 0.09 µM | - | [1][2] |

| Effective Concentration (Ferroptosis Reduction) | 10 µM | HT-1080, 786-O cancer cells | [1][2] |

| Effective Concentration (Arachidonic Acid Incorporation Reduction) | 1, 3, and 10 µM | - | [1] |

Signaling Pathway and Experimental Workflow

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

This compound is supplied as a solution in ethanol (10 mg/ml) or as a solid.[1] If solid, prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For the pre-dissolved solution, further dilutions can be made in DMSO or directly in culture medium.

-

To prepare a 10 mM stock solution from solid this compound (MW: 304.3 g/mol ):

-

Weigh out 3.043 mg of this compound.

-

Dissolve in 1 mL of DMSO.

-

-

Vortex thoroughly to ensure complete dissolution.

-